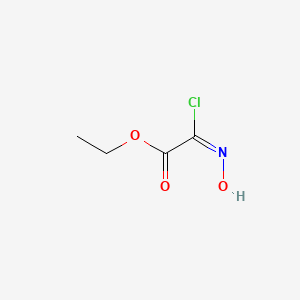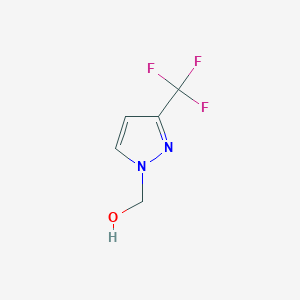
(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol
概要
説明
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a chemical compound that is used as a building block in various chemical reactions . It is also known as 3-(Trifluoromethyl)pyrazole .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation, cyclization, and hydrolysis . Another method involves the alkylation of 3-(Trifluoromethyl)pyrazoles with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” has been studied and confirmed by various techniques . The compound has a molecular weight of 166.1 .Chemical Reactions Analysis
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 166.1 .科学的研究の応用
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions worldwide. Researchers have investigated pyrazole derivatives for their antileishmanial potential. In a recent study, hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . A molecular simulation study justified its potency by showing favorable binding in the Lm-PTR1 pocket.
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazoles (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei in vivo. These compounds may serve as potential pharmacophores for safe and effective antimalarial agents .
Synthesis of Disubstituted Pyrimidines
(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol participates in the synthesis of disubstituted pyrimidines. These compounds find applications in various fields, including medicinal chemistry and agrochemicals .
Copper-Catalyzed Pyrazole N-Arylation
Researchers have employed this compound in copper-catalyzed pyrazole N-arylation reactions. Such reactions are valuable for creating diverse pyrazole derivatives with potential biological activities .
Polysubstituted 4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
A one-pot three-step synthesis protocol led to the successful preparation of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. These compounds hold promise for various applications, including drug discovery .
Medicinal Properties of Fluorinated Fused-Ring Pyrazoles
Fluorinated fused-ring pyrazoles, including (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol, may possess useful medicinal properties. These compounds could find applications as pesticides, anti-inflammatory agents, or antitumor drugs .
作用機序
Safety and Hazards
将来の方向性
Pyrazole derivatives, including “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
特性
IUPAC Name |
[3-(trifluoromethyl)pyrazol-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-2-10(3-11)9-4/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQSELCTCNSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea](/img/structure/B3159059.png)

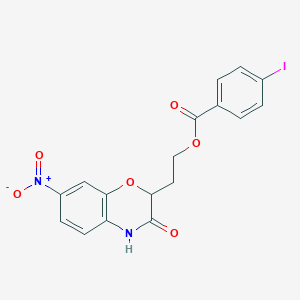
![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)
![2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3159074.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B3159081.png)
![N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3159083.png)
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate](/img/structure/B3159086.png)
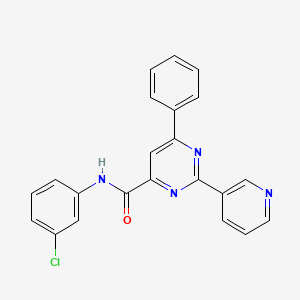
![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)
![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)
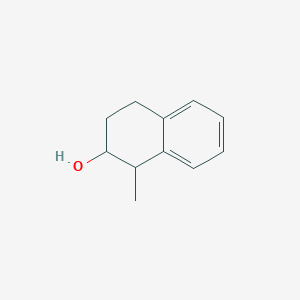
![5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3159140.png)
